Maackiain

Übersicht

Beschreibung

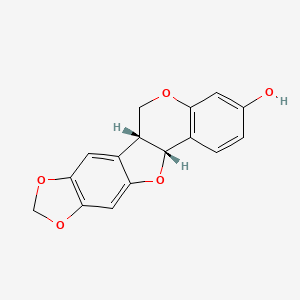

Maackiain ist ein natürlich vorkommendes Flavonoid-Analogon, das aus der traditionellen Kräutermedizin Sophora flavescens isoliert wurde . Es zeigt eine Reihe von biologischen Aktivitäten, darunter neuroprotektive, antiallergische, entzündungshemmende und pro-apoptotische Wirkungen . Die Verbindung hat eine Summenformel von C16H12O5 und ein Molekulargewicht von 284,26 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemie: Maackiain wird als Modellverbindung in Studien zur Flavonoidchemie und ihren Derivaten verwendet.

Medizin: This compound zeigt neuroprotektive Wirkungen in Modellen der Parkinson-Krankheit, indem es den PINK1/Parkin-Signalweg moduliert.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Bei Gebärmutterhalskrebs hemmt es den mTOR-Signalweg und induziert so Autophagie in Krebszellen . Diese Regulation beruht auf der Aktivierung der AMP-aktivierten Proteinkinase, und die Hemmung dieser Kinase kehrt die Antikrebsaktivität von this compound um . In Adipositasmodellen begrenzt this compound die Lipidansammlung, indem es wichtige Stoffwechselregler wie den Kernhormonrezeptor 49 und die AMP-aktivierte Proteinkinase hochreguliert .

Wirkmechanismus

Maackiain: A Comprehensive Overview of Its Mechanism of Action

This compound, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .

Target of Action

This compound has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .

Mode of Action

This compound’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by this compound relies on the activation of AMPK . Inhibition of AMPK reverses this compound’s anti-cervical cancer activity .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .

Result of Action

This compound has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, this compound enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which this compound belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of this compound for therapeutic purposes.

Biochemische Analyse

Biochemical Properties

Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, this compound modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, this compound inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, this compound protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore this compound’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate interactions. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, this compound activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how this compound exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods. In in vitro studies, this compound consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, this compound demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that this compound’s effects are sustained over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In type 2 diabetic rat models, this compound administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, this compound influences metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, this compound accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that this compound reaches its site of action within the cell.

Vorbereitungsmethoden

Maackiain kann aus Sophora flavescens unter Verwendung verschiedener chromatographischer Techniken extrahiert werden . Die synthetischen Wege für this compound umfassen die Verwendung von makroporiger Säulenchromatographie (MRCC) zur präparativen Reinigung von Gesamtflavonoiden aus Sophora tonkinensis . Industrielle Produktionsmethoden umfassen typischerweise großtechnische Extraktions- und Reinigungsprozesse zur Isolierung von this compound aus pflanzlichen Quellen.

Analyse Chemischer Reaktionen

Maackiain unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Maackiain ist unter den Flavonoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen andere Flavonoide wie Genistein, Daidzein und Biochanin A, die ebenfalls entzündungshemmende und krebshemmende Eigenschaften aufweisen . Die Fähigkeit von this compound, spezifische Signalwege wie den AMP-aktivierten Proteinkinase/mTOR/Autophagie-Signalweg und den PINK1/Parkin-Signalweg zu modulieren, unterscheidet es von diesen anderen Verbindungen .

Eigenschaften

IUPAC Name |

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKSJTUUSUGIDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2035-15-6 | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | (-)-Maackiain | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.